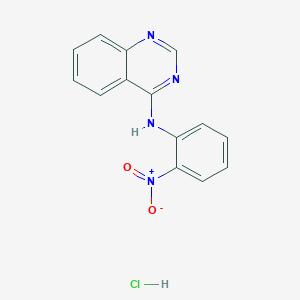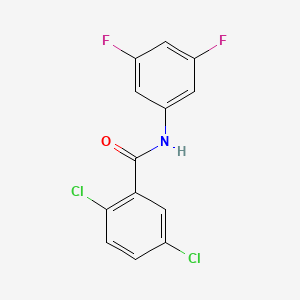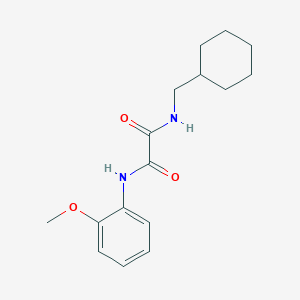![molecular formula C15H20BrNO3 B4236453 2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B4236453.png)
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol
Vue d'ensemble
Description
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol, commonly known as BRD-3168, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of BRD-3168 involves the inhibition of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to gene promoters, which leads to the activation of gene expression. By inhibiting BET proteins, BRD-3168 disrupts the recruitment of co-activators and thereby downregulates the expression of target genes.
Biochemical and Physiological Effects:
BRD-3168 has been shown to have various biochemical and physiological effects in different experimental models. In cancer research, BRD-3168 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, BRD-3168 has been shown to improve cardiac function and reduce inflammation by inhibiting the expression of pro-inflammatory genes. In neurological research, BRD-3168 has been shown to enhance memory and cognitive function by increasing the expression of genes involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BRD-3168 is its high potency and selectivity for BET proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. Another advantage is its favorable pharmacokinetic properties, which allow for efficient delivery and distribution in vivo. However, one of the limitations of BRD-3168 is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on BRD-3168. One direction is to further investigate its potential therapeutic applications in different fields of medicine, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective BET inhibitors based on the structure of BRD-3168. Additionally, it is important to explore the potential biomarkers for predicting the response to BET inhibitors, which could help identify the patients who are most likely to benefit from this type of therapy.
Conclusion:
BRD-3168 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of BET proteins, which play a critical role in the regulation of gene expression. BRD-3168 has been shown to have various biochemical and physiological effects in different experimental models, and it has several advantages and limitations for lab experiments. There are several future directions for the research on BRD-3168, which could lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
BRD-3168 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, BRD-3168 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In cardiovascular research, BRD-3168 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, BRD-3168 has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-5-6-20-14-8-12(16)11(7-13(14)19-4)9-17-15(2,3)10-18/h1,7-8,17-18H,6,9-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBPHWUDLILDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1Br)OCC#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)

![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
![N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236393.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4236396.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4236409.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxybenzamide](/img/structure/B4236415.png)
![ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4236424.png)


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4236459.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236464.png)